An In-depth Technical Guide to the Chemical Synthesis of 2,6-Dichlorophenolindophenol (DCPIP)
An In-depth Technical Guide to the Chemical Synthesis of 2,6-Dichlorophenolindophenol (DCPIP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2,6-Dichlorophenolindophenol (DCPIP), a redox indicator with significant applications in biochemical assays and potential therapeutic uses. The primary synthesis pathway involves the oxidative coupling of phenolic and aminophenolic precursors. This document details the synthesis of key precursors, outlines the proposed mechanism for the formation of the indophenol (B113434) chromophore, and presents relevant quantitative data for the involved chemical entities. Detailed experimental protocols for precursor synthesis are provided, along with a logical workflow for the overall synthesis process.
Introduction
2,6-Dichlorophenolindophenol (DCPIP) is a quinone-imine dye that functions as a redox indicator. In its oxidized state, DCPIP is blue with a maximal absorption at approximately 600 nm, while its reduced form is colorless.[1] This distinct color change upon reduction makes it a valuable tool in various biochemical applications, most notably in the determination of ascorbic acid (Vitamin C) and for monitoring electron transport chain activity in photosynthesis (the Hill reaction).[1][2] More recent research has also explored its potential as a pro-oxidant chemotherapeutic agent for targeting cancer cells.[3]
The core structure of DCPIP is based on the indophenol scaffold, which is typically synthesized through the oxidative coupling of a phenol (B47542) and a p-aminophenol. This guide will focus on the most probable synthetic routes to DCPIP, starting from readily available precursors.
Synthesis of Precursors
The synthesis of DCPIP necessitates the preparation of key chlorinated phenolic intermediates. The two primary precursors are 2,6-dichlorophenol (B41786) and 4-amino-2,6-dichlorophenol (B1218435).
Synthesis of 2,6-Dichlorophenol
2,6-Dichlorophenol can be synthesized via several routes, including the direct chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid.[4][5]
Experimental Protocol: Decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid [4]
This protocol describes the synthesis of 2,6-dichlorophenol from 3,5-dichloro-4-hydroxybenzoic acid.
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A mixture of 250 g (1.2 moles) of dry 3,5-dichloro-4-hydroxybenzoic acid and 575 g (600 ml, 4.8 moles) of redistilled dimethylaniline is placed in a 2-liter round-bottomed flask equipped with a thermometer and a short air-cooled condenser.
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The flask is heated slowly in an oil bath. The evolution of gas begins at 130°C and becomes vigorous at 150°C.
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The solution is heated at 190–200°C for 2 hours or until the evolution of gas has ceased.
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After cooling, the solution is poured in portions into 600 ml of concentrated hydrochloric acid in a 3-liter separatory funnel, with cooling under a stream of cold water.
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Once the solution is cool and acidic to Congo red paper, the phenol is extracted with three 250-ml portions and three 100-ml portions of ether.
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The combined ether extracts are washed with 15 ml of 6 N hydrochloric acid, dried overnight over 20 g of anhydrous sodium sulfate, and filtered.
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The ether is removed by distillation. The residue, upon cooling, begins to solidify.
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500 ml of petroleum ether (40–60°) is added, and the phenol is dissolved by gentle refluxing.
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The solution is cooled to 0°C to crystallize the product. A first crop of 130–140 g is collected.
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Concentration of the mother liquor yields a second crop of 25–40 g. The total yield is 157–180 g (80–91%).
Synthesis of 4-Amino-2,6-dichlorophenol
This intermediate can be prepared from 2,6-dichlorophenol through nitration followed by reduction.[6]
Experimental Protocol: Nitration of 2,6-Dichlorophenol [6]
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Add 100 ml of carbon tetrachloride to a 250 mL four-port flask and start stirring.
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Add 1 mL of a nitrification catalyst and slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
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Once fully dissolved, control the temperature at approximately 35°C and add 20.4 g (0.22 mol) of 68% nitric acid.
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After the addition is complete, heat at 35°C for 2 hours.
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Cool to room temperature, filter, and dry the solid to obtain 39.5 g of 2,6-dichloro-4-nitrophenol (B181596).
Experimental Protocol: Reduction of 2,6-dichloro-4-nitrophenol [6]
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To a 250 ml four-port flask, add 100 mL of ethanol (B145695), start stirring, and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of a reduction catalyst.
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Heat the mixture to 75°C, and after stirring for 1 hour, add 14.3 g (0.23 mol) of 80% hydrazine (B178648) hydrate.
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After the addition, reflux for 3 hours.
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Perform a hot filtration and wash the filter cake with hot ethanol.
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Evaporate the ethanol from the combined filtrate and washing solution, cool to room temperature, filter, and dry to obtain 25.8 g of 4-amino-2,6-dichlorophenol.
Core Synthesis of 2,6-Dichlorophenolindophenol
A plausible pathway is the oxidative coupling of 4-amino-2,6-dichlorophenol with phenol in the presence of an oxidizing agent.
Proposed Reaction Mechanism
The formation of indophenol dyes is understood to proceed through a multi-step mechanism, often involving radical intermediates. The Berthelot reaction provides a well-studied analogy.[8]
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Formation of a Quinone Imine Intermediate: The p-aminophenol derivative is oxidized to a quinone imine.
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Electrophilic Attack: The quinone imine then acts as an electrophile and attacks the electron-rich phenoxide ion of the second reactant.
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Rearomatization: The resulting intermediate undergoes tautomerization to form the final, conjugated indophenol dye.
The Gibbs reaction provides further insight, suggesting that a single electron transfer (SET) from a phenoxide to an N-chloroimine generates a radical anion, which can then lead to the indophenol product through various pathways.[7]
Quantitative Data
The following tables summarize key quantitative data for 2,6-Dichlorophenolindophenol and its precursors.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 64.5–65.5 | White crystalline solid |
| 2,6-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | 208.00 | 124–126 | Light yellow solid |
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | 178.02 | 167–170 | Gray-white solid |
| 2,6-Dichlorophenolindophenol (Sodium Salt) | C₁₂H₆Cl₂NNaO₂ | 290.07 | >300 | Dark green solid |
Table 2: Spectroscopic Data for 2,6-Dichlorophenolindophenol
| Spectroscopic Technique | Wavelength/Shift | Details |
| UV-Vis (λmax) | ~600 nm | In its oxidized (blue) form.[1] |
| ¹H NMR (DMSO-d₆) | 7.24-7.32 ppm, 6.43 ppm | Signals corresponding to the aromatic protons. |
Mandatory Visualizations
Synthesis Pathway of Precursors
Caption: Synthesis pathways for the precursors of 2,6-Dichlorophenolindophenol.
Proposed Synthesis of 2,6-Dichlorophenolindophenol
Caption: Proposed oxidative coupling reaction for the synthesis of DCPIP.
Generalized Mechanism of Indophenol Formation
Caption: Generalized mechanism for the formation of the indophenol chromophore.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,6-DICHLOROPHENOLINDOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
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